molecular formula C12H16BrNO2 B1400450 4-(4-bromophenoxy)-N-ethylbutanamide CAS No. 1456398-62-1

4-(4-bromophenoxy)-N-ethylbutanamide

Cat. No. B1400450
M. Wt: 286.16 g/mol
InChI Key: LEMBBGVSKGDZBL-UHFFFAOYSA-N
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Description

“4-(4-bromophenoxy)-N-ethylbutanamide” is a compound that likely contains a bromophenyl group attached to an ether linkage, which is further connected to a butanamide group with an ethyl substituent .


Synthesis Analysis

While specific synthesis methods for “4-(4-bromophenoxy)-N-ethylbutanamide” are not available, similar compounds such as “N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide” have been synthesized through various reactions .


Molecular Structure Analysis

The molecular structure of “4-(4-bromophenoxy)-N-ethylbutanamide” would likely be determined using techniques such as X-ray diffraction (XRD), as has been done for similar compounds .

Scientific Research Applications

Environmental and Biological Studies

4-(4-bromophenoxy)-N-ethylbutanamide appears to have applications in environmental and biological research. Boehme et al. (2010) synthesized a range of differently branched nonylphenol isomers, including compounds similar to 4-(4-bromophenoxy)-N-ethylbutanamide, for biological and environmental studies. These compounds are crucial for understanding the environmental impact and degradation behavior of nonylphenols, which are significant due to their role as endocrine disruptors (Boehme et al., 2010).

Synthetic Chemistry and Chemical Analysis

In the field of synthetic chemistry, compounds like 4-(4-bromophenoxy)-N-ethylbutanamide are valuable for understanding complex chemical reactions. For example, Pevzner (2003) explored the reaction of certain esters with nucleophilic reagents, which could be relevant to the chemical behavior of 4-(4-bromophenoxy)-N-ethylbutanamide (Pevzner, 2003). Additionally, Almási et al. (2006) developed an ion-pair HPLC method for quantitating similar phenol derivatives, highlighting the importance of these compounds in analytical chemistry (Almási et al., 2006).

Biological Engineering and Pharmaceuticals

In biological engineering, Zhang et al. (2020) constructed an artificial biosynthetic pathway in Escherichia coli for the production of 4-ethylphenol, a compound related to 4-(4-bromophenoxy)-N-ethylbutanamide. This research is indicative of the potential for engineering microorganisms to produce phenol derivatives for pharmaceutical and industrial applications (Zhang et al., 2020).

Radiolabeling and Imaging

The field of radiolabeling and imaging also utilizes compounds like 4-(4-bromophenoxy)-N-ethylbutanamide. Abbas et al. (1991) described a method for synthesizing and radiolabeling a similar compound, demonstrating its potential use in medical imaging and diagnostic techniques (Abbas et al., 1991).

properties

IUPAC Name

4-(4-bromophenoxy)-N-ethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-2-14-12(15)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMBBGVSKGDZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenoxy)-N-ethylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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